Cas no 28128-19-0 (2-Mercaptopurine)

2-Mercaptopurine 化学的及び物理的性質

名前と識別子

-

- 2H-Purine-2-thione,3,9-dihydro-

- 2-MERCAPTOPURINE

- 1(3),9-dihydro-purine-2-thione

- 1,3-dihydro-2H-purine-2-thione

- 1H-Purine-2-thiol

- 2-Mercapto-9H-purine

- 2-mercaptopurin

- 2-purinethiol

- 2-Purinethiol,2-Thiopurine

- 2-THIOPURINE

- 7H-Purine-2-thiol

- 9H-Purine-2-thiol

- PURINE-2(3H)-THIONE

- 5-Mercaptopurine

- purine-2-thione

- NSC23720

- NS00051184

- 3,7-dihydropurine-2-thione

- 28128-19-0

- NSC-23720

- Purine-2-thiol

- SCHEMBL3896

- 3, 7-dihydropurine-2-thione

- 2H-Purine-2-thione, 1,3-dihydro-

- MFCD00047145

- EINECS 248-855-0

- Q27269279

- NSC 23720

- 2-Mercaptopurine, >=95%, crystalline

- 2-MP

- W-202176

- UNII-81XK02929C

- 81XK02929C

- 2H-PURINE-2-THIONE, 3,9-DIHYDRO-

- HDBQZGJWHMCXIL-UHFFFAOYSA-N

- Thiopurine

- AKOS006275100

- FT-0694524

- DTXSID60878767

- SCHEMBL25841844

- 2-Mercaptopurine

-

- インチ: InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10)

- InChIKey: HDBQZGJWHMCXIL-UHFFFAOYSA-N

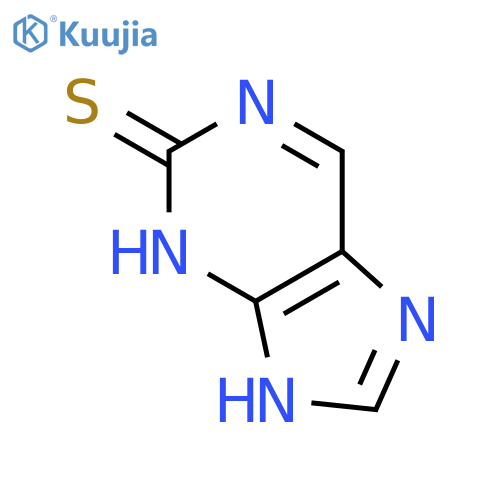

- ほほえんだ: N1=CC2=C(NC=N2)NC1=S

計算された属性

- せいみつぶんしりょう: 152.01600

- どういたいしつりょう: 152.016

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 85.2A^2

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 534.2±42.0 °C at 760 mmHg

- フラッシュポイント: 276.8±27.9 °C

- 屈折率: 1.941

- PSA: 93.26000

- LogP: 0.64160

- じょうきあつ: 0.0±1.4 mmHg at 25°C

2-Mercaptopurine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- 危険カテゴリコード: 22-41

- セキュリティの説明: 26-39

-

危険物標識:

- リスク用語:R22; R41

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Mercaptopurine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Mercaptopurine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-206467-25mg |

2-Mercaptopurine, |

28128-19-0 | 25mg |

¥451.00 | 2023-09-05 | ||

| TRC | M257133-1mg |

2-Mercaptopurine |

28128-19-0 | 1mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M257133-10mg |

2-Mercaptopurine |

28128-19-0 | 10mg |

$ 160.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-206467-25 mg |

2-Mercaptopurine, |

28128-19-0 | 25mg |

¥451.00 | 2023-07-11 | ||

| Ambeed | A506199-100mg |

2-Mercaptopurine |

28128-19-0 | 98% | 100mg |

$181.0 | 2024-07-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-206467A-100mg |

2-Mercaptopurine, |

28128-19-0 | 100mg |

¥1406.00 | 2023-09-05 | ||

| Aaron | AR00BDSU-100mg |

2-MERCAPTOPURINE |

28128-19-0 | 100mg |

$885.00 | 2023-12-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03543-100mg |

2H-Purine-2-thione,3,9-dihydro- |

28128-19-0 | ≥95% | 100mg |

¥5438.0 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-206467A-100 mg |

2-Mercaptopurine, |

28128-19-0 | 100MG |

¥1,406.00 | 2023-07-11 | ||

| TRC | M257133-2mg |

2-Mercaptopurine |

28128-19-0 | 2mg |

$ 65.00 | 2022-06-04 |

2-Mercaptopurine 関連文献

-

Deshetti Jampaiah,Dmitry Y. Murzin,Adam F. Lee,David Schaller,Suresh K. Bhargava,Ben Tabulo,Karen Wilson Energy Environ. Sci. 2022 15 1760

-

Chada Raji Reddy,Karna Nair,Amol D. Patil,Ramachandra Reddy Donthiri,René Grée Org. Biomol. Chem. 2023 21 1046

-

Pachaiyappan Murugan,Ting Hu,Xiaotian Hu,Yiwang Chen J. Mater. Chem. A 2022 10 5044

-

Sonam Suwasia,Sugumar Venkataramani,Srinivasarao Arulananda Babu Org. Biomol. Chem. 2023 21 1793

-

Liangxin Zhu,Chong Chen,Fumin Li,Zhitao Shen,Yujuan Weng,Qingsong Huang,Mingtai Wang J. Mater. Chem. A 2019 7 1124

-

Guorui Fu,Yani He,Wentao Li,Tiezheng Miao,Xingqiang Lü,Hongshan He,Li Liu,Wai-Yeung Wong Chem. Sci. 2020 11 2640

-

Shaowei Shi,Yongfang Li,Xiaoyu Li,Haiqiao Wang Mater. Horiz. 2015 2 378

-

Jindou Hou,Wen. Luo,Shizhong Luo,Chao Lin,Ping Liu,Xuemei Liao,FangLi Jing,Xiaopeng Li RSC Adv. 2017 7 48662

-

Mohamad Firdaus Mohamad Noh,Chin Hoong Teh,Rusli Daik,Eng Liang Lim,Chi Chin Yap,Mohd Adib Ibrahim,Norasikin Ahmad Ludin,Abd. Rashid bin Mohd Yusoff,Jin Jang,Mohd Asri Mat Teridi J. Mater. Chem. C 2018 6 682

-

Jaime Mazarío,Zaher Raad,Patricia Concepción,Cristina Cerdá-Moreno,Marcelo E. Domine Catal. Sci. Technol. 2020 10 8049

2-Mercaptopurineに関する追加情報

Introduction to 2-Mercaptopurine (CAS No: 28128-19-0)

2-Mercaptopurine, with the chemical formula C₅H₄N₂S, is a significant compound in the field of pharmaceutical chemistry and medical research. Its CAS number, 28128-19-0, uniquely identifies it in scientific literature and databases, underscoring its importance in various therapeutic applications. This heterocyclic organic compound belongs to the thiopurine class and has garnered considerable attention due to its role in chemotherapy and immunosuppressive therapies.

The molecular structure of 2-Mercaptopurine features a purine core with a sulfur atom attached to one of the carbon atoms. This unique configuration imparts distinct chemical properties that make it highly effective in modulating biological pathways, particularly those involving nucleic acid synthesis and immune response. The presence of the thiol (-SH) group is pivotal, as it participates in redox reactions and interacts with biological molecules, making it a versatile pharmacological agent.

In recent years, 2-Mercaptopurine has been extensively studied for its applications in treating various diseases, most notably acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). Its mechanism of action primarily involves inhibiting purine biosynthesis and inducing apoptosis in rapidly dividing cells. This makes it a cornerstone in the treatment protocols for certain types of cancer and autoimmune disorders.

One of the most compelling aspects of 2-Mercaptopurine is its ability to be prodrug-like, meaning it undergoes metabolic conversion into active forms within the body. This property enhances its therapeutic efficacy while minimizing potential side effects. The drug is typically administered orally and is metabolized in the liver through enzymatic pathways, including cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for optimizing dosages and predicting drug interactions.

Recent advancements in pharmacogenomics have shed new light on the variability in 2-Mercaptopurine response among patients. Genetic polymorphisms in enzymes such as thiopurine methyltransferase (TPMT) significantly influence how individuals metabolize this compound. Patients with certain genetic variants may experience reduced drug efficacy or increased toxicity, highlighting the importance of personalized medicine approaches. Genetic testing before initiating therapy with 2-Mercaptopurine has become standard practice in many clinical settings to ensure optimal treatment outcomes.

The role of 2-Mercaptopurine in immunosuppressive therapy cannot be overstated. It is widely used to prevent organ transplant rejection and manage autoimmune conditions like rheumatoid arthritis and psoriasis. By modulating immune responses, 2-Mercaptopurine helps maintain immune balance, reducing inflammation and preventing autoimmunity-related damage. Clinical trials have demonstrated its efficacy in improving long-term graft survival rates post-transplantation and alleviating symptoms in autoimmune patients.

Moreover, research into novel derivatives of 2-Mercaptopurine is ongoing, aiming to enhance its therapeutic profile while reducing side effects. Scientists are exploring modifications to its molecular structure to improve bioavailability, target specificity, and metabolic stability. These efforts hold promise for developing next-generation drugs that leverage the unique properties of thiopurines without compromising safety.

The synthesis of 2-Mercaptopurine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Industrial-scale production adheres to stringent quality control measures to guarantee consistency across batches. Advances in synthetic methodologies have enabled more efficient and environmentally sustainable production processes, aligning with global efforts towards green chemistry principles.

Ethical considerations are also paramount when using 2-Mercaptopurine in clinical practice. Given its potential side effects, including myelosuppression and hepatotoxicity, careful monitoring of patients is essential throughout therapy. Regular blood tests to assess hematological parameters and liver function are standard protocols to detect adverse effects early and adjust treatment accordingly.

The future direction of research on 2-Mercaptopurine includes exploring its potential applications in combating antibiotic-resistant infections and as a component in combination therapies. Its ability to interfere with microbial nucleic acid synthesis makes it a candidate for developing novel antimicrobial agents. Additionally, studies are investigating synergistic effects when used alongside other drugs or biological therapies, potentially leading to more comprehensive treatment strategies for complex diseases.

In conclusion,2-Mercaptopurine (CAS No: 28128-19-0) remains a vital compound in modern medicine due to its broad therapeutic applications and ongoing research potential. Its unique chemical properties enable it to modulate critical biological processes effectively while presenting manageable side effect profiles when used appropriately. As scientific understanding continues to evolve,2-Mercaptopurine will likely play an even greater role in shaping future treatment paradigms across multiple medical disciplines.

28128-19-0 (2-Mercaptopurine) 関連製品

- 1862059-53-7(N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide)

- 2680710-62-5(5-acetyl-3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2-carboxylic acid)

- 1171573-63-9(2-(2-methoxyphenoxy)-N-{5-(4-methylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide)

- 2460754-56-5(1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one)

- 321683-26-5(4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate)

- 66659-65-2(1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone)

- 1804135-33-8(3-Cyano-5-(2-oxopropyl)mandelic acid)

- 2549003-64-5(3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione)

- 1804944-41-9(Ethyl 4-amino-3-cyano-2-(difluoromethyl)pyridine-6-acetate)

- 60521-25-7(3,4-Dimethylcinnamic Acid)